trans-3,4-Difluoropiperidine HCl
Overview
Description
Trans-3,4-Difluoropiperidine HCl is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.59 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
Trans-3,4-Difluoropiperidine hydrochloride (trans-3,4-DFPHCl) is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity. Its molecular formula is CHClFN, with a molecular weight of approximately 157.59 g/mol. The presence of fluorine atoms at the 3 and 4 positions of the piperidine ring enhances its chemical stability and biological efficacy, making it a valuable scaffold in drug development.
Structural Characteristics
The structural characteristics of trans-3,4-DFPHCl contribute to its biological activity. The fluorine substituents increase lipophilicity and modulate the electronic properties of the molecule, which can enhance receptor binding and selectivity. This compound is typically synthesized through various chemical routes, allowing for modifications that can optimize yield and purity.
Property | Value |
---|---|
Molecular Formula | CHClFN |
Molecular Weight | 157.59 g/mol |
Appearance | White to beige powder |
Solubility | Soluble in organic solvents |
Biological Activity
Trans-3,4-DFPHCl has shown promise in several areas of biological research:
- Receptor Modulation : It has been studied for its ability to act as an agonist for specific receptors, including the apelin receptor. This receptor is implicated in cardiovascular function, and trans-3,4-DFPHCl has demonstrated enhanced selectivity and potency compared to non-fluorinated analogs.
- Cancer Research : In studies targeting oxidative phosphorylation (OXPHOS), trans-3,4-DFPHCl derivatives have been linked to significant inhibition of cell proliferation in pancreatic cancer models. For instance, compounds incorporating difluoropiperidine motifs exhibited low nanomolar IC values against MIA PaCa-2 cells, indicating strong anticancer potential .
- Antimicrobial Activity : Preliminary studies suggest that compounds related to trans-3,4-DFPHCl may also exhibit activity against multidrug-resistant strains of bacteria, although detailed investigations are still underway .
Case Study 1: Cancer Cell Proliferation Inhibition
A lead optimization campaign investigated the effects of various difluoropiperidine derivatives on cancer cell lines. Notably, a compound featuring the 4,4-difluoropiperidine structure showed an IC value of 0.016 ± 0.002 μM against MIA PaCa-2 cells, highlighting the effectiveness of this scaffold in disrupting cancer cell growth .
Case Study 2: Pharmacokinetic Properties
Pharmacokinetic studies revealed that trans-3,4-DFPHCl derivatives displayed favorable absorption and distribution profiles in vivo. For example, one derivative demonstrated a high volume of distribution and significant oral bioavailability (11.3%) following administration in mouse models .
Comparative Analysis with Related Compounds
The uniqueness of trans-3,4-Difluoropiperidine hydrochloride can be contrasted with other piperidine derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3,3-Difluoropiperidine hydrochloride | Two fluorine atoms at the 3-position | Used as a building block in APIs |
Piperidine | Basic structure without fluorination | Lacks enhanced biological properties |
2-Fluoropiperidine | One fluorine atom at the 2-position | Less stable than difluorinated variants |
4-Fluoropiperidine | One fluorine atom at the 4-position | Different pharmacokinetic profile |
Properties
IUPAC Name |
(3R,4R)-3,4-difluoropiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMKCRCSQCCJJO-TYSVMGFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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